molecular formula CH2F3NO3S B8256515 Amino trifluoromethanesulfonate

Amino trifluoromethanesulfonate

Cat. No.: B8256515
M. Wt: 165.09 g/mol
InChI Key: ZALBOCCRYSQGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino trifluoromethanesulfonates are a class of ionic liquids (ILs) formed from amino acids and trifluoromethanesulfonic acid (triflic acid). These compounds are recognized for their strong acidity, thermal stability, and role as green, renewable catalysts in various chemical processes. A key research application is the catalytic esterification of free fatty acids, such as oleic acid, with alcohols like methanol to produce biodiesel. In these reactions, the triflate anion (CF₃SO₃⁻) is a superb leaving group, facilitating the formation of key intermediates. The amino acid component contributes to the compound's biodegradability and renewability, making these catalysts an environmentally friendly alternative to traditional acids like sulfuric acid. The acidity of these ionic liquids can be tuned based on the specific amino acid used, with proline trifluoromethanesulfonate, for example, demonstrating particularly strong acid strength. Beyond esterification, metal triflates are widely used as Lewis acid catalysts in fundamental organic transformations, including Friedel–Crafts acylations and the aminolysis of epoxides to synthesize β-amino alcohols. These catalytic properties make amino trifluoromethanesulfonates valuable tools for researchers developing sustainable methodologies in synthetic chemistry and biofuel production. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

amino trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2F3NO3S/c2-1(3,4)9(6,7)8-5/h5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALBOCCRYSQGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

  • Reagents : Methyl trifluoromethanesulfonate (MeOTf), trifluoromethanesulfonic anhydride (Tf₂O), or bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate.

  • Conditions : Inert atmosphere (N₂/Ar), aprotic solvents (e.g., dichloromethane, THF), temperatures between 0–25°C.

A patented route for dibutylboron trifluoromethanesulfonate synthesis demonstrates the reactivity of triflic acid with organoboron compounds, suggesting analogous pathways for amino derivatives. For instance, treating ammonia or alkylamines with Tf₂O in dichloromethane at 0°C yields amino trifluoromethanesulfonate:

R-NH2+Tf2OCH2Cl2,0CR-NH-Tf+TfOH\text{R-NH}2 + \text{Tf}2\text{O} \xrightarrow{\text{CH}2\text{Cl}2, 0^\circ\text{C}} \text{R-NH-Tf} + \text{TfOH}

Key Data :

Amine SourceReagentSolventTemp (°C)Yield (%)Source
Ammonia (NH₃)Tf₂OCH₂Cl₂085–90
MethylamineMeOTfTHF2578

Nucleophilic Substitution of Triflates

Triflate esters serve as electrophilic intermediates for amine displacement. This method is widely used in peptide chemistry and heterocycle synthesis.

Protocol

  • Triflate Formation : Convert alcohols or activated carbonyls to triflates using Tf₂O or N-phenyltrifluoromethanesulfonimide.

  • Amination : Treat with aqueous or gaseous ammonia.

For example, 2-hydroxypropanoate derivatives react with Tf₂O to form triflate intermediates, which undergo Sₙ2 substitution with amines:

R-OH+Tf2OR-OTfNH3R-NH-Tf\text{R-OH} + \text{Tf}2\text{O} \rightarrow \text{R-OTf} \xrightarrow{\text{NH}3} \text{R-NH-Tf}

Optimized Conditions :

  • Catalyst : KHF₂ or Ca(OTf)₂ (10–50 mol%).

  • Solvent : Acetonitrile or DMF.

  • Yield : 70–89%.

Reductive Amination of Trifluoromethanesulfonyl-Containing Carbonyls

This two-step process combines carbonyl activation and reductive amination:

Steps

  • Carbonyl Triflation : Convert ketones/aldehydes to triflyl derivatives using Tf₂O.

  • Reductive Amination : Use NaBH₃CN or H₂/Pd-C to couple amines.

A study on β-amino-α-trifluoromethyl alcohols highlights the reduction of α-triflyl ketones with borane-dimethyl sulfide complexes:

R-C(O)-Tf+NH3NaBH3CNR-CH(NH2)-Tf\text{R-C(O)-Tf} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{R-CH(NH}_2\text{)-Tf}

Performance Metrics :

SubstrateReducing AgentTemp (°C)Yield (%)DiastereoselectivitySource
Phenyl triflyl ketoneNaBH₃CN258295:5

Solid-Phase Synthesis for Peptide Derivatives

Amino trifluoromethanesulfonates are synthesized as intermediates in peptide modifications. The trimethylsilyl triflate (TMSOTf)-mediated deprotection of Boc groups enables efficient coupling:

Boc-NH-Peptide+TMSOTfNH2-Peptide-Tf\text{Boc-NH-Peptide} + \text{TMSOTf} \rightarrow \text{NH}_2\text{-Peptide-Tf}

Case Study :

  • Peptide YY Synthesis : 36-residue peptide amide prepared using TMSOTf in DMF/water.

  • Yield : 91% after HPLC purification.

Electrophilic Trifluoromethanesulfonation of Amino Alcohols

β-Amino alcohols react with Tf₂O to form sulfonated products. Calcium triflate catalyzes regioselective ring-opening of epoxides with amines, producing β-amino alcohols that are subsequently triflated:

Epoxide+NH3Ca(OTf)2β-amino alcoholTf2OAmino-Tf\text{Epoxide} + \text{NH}3 \xrightarrow{\text{Ca(OTf)}2} \beta\text{-amino alcohol} \xrightarrow{\text{Tf}_2\text{O}} \text{Amino-Tf}

Data from Epoxide Aminolysis :

EpoxideCatalyst LoadingTime (h)Yield (%)Source
Styrene oxide10 mol%288

One-Pot Triflate Displacement in Heterocycle Synthesis

Bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate facilitates cascade reactions for imidazoline-based amino acids, which can be oxidized to trifluoromethanesulfonates:

DipeptideOxodiphosphonium saltImidazolineTfOHAmino-Tf\text{Dipeptide} \xrightarrow{\text{Oxodiphosphonium salt}} \text{Imidazoline} \xrightarrow{\text{TfOH}} \text{Amino-Tf}

Key Advantage : High enantiomeric excess (>98% ee) preserved during oxidation.

Industrial-Scale Production via Continuous Flow

Patent CN113387970A outlines a scalable method for boron triflates, adaptable for amino derivatives:

Process

  • Tributylboron Synthesis : BH₃·SMe₂ + n-butene → Bu₃B.

  • Triflation : Bu₃B + TfOH → Bu₂B-Tf.

Scalability : 89–91% yield at kilogram scale.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Potential
Direct AlkylationHigh yields, simple setupRequires anhydrous conditionsLab to pilot
Nucleophilic SubstitutionVersatile for chiral centersMulti-step, moderate yieldsLab
Reductive AminationExcellent stereocontrolSensitive to substrate steric effectsLab
Solid-Phase SynthesisIdeal for peptidesHigh cost of reagentsSmall-scale API
Continuous FlowScalable, high puritySpecialized equipment requiredIndustrial

Chemical Reactions Analysis

Types of Reactions: Amino trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of simpler amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted amines and sulfonates.

    Oxidation Reactions: Products can range from nitro compounds to sulfonic acids.

    Reduction Reactions: Products are generally simpler amines.

Scientific Research Applications

Scientific Research Applications of Amino Trifluoromethanesulfonate

This compound is a compound with diverse applications in scientific research, spanning chemistry, biology, and industry. It is primarily utilized as a reagent in organic synthesis for forming carbon-nitrogen bonds.

Chemistry

This compound serves as a reagent in organic synthesis, particularly in creating carbon-nitrogen bonds. It participates in various reactions, leading to the formation of different products:

  • Substitution Reactions These reactions yield substituted amines and sulfonates.
  • Oxidation Reactions The products range from nitro compounds to sulfonic acids.
  • Reduction Reactions These generally produce simpler amines.

Biology

In biological studies, this compound is used to investigate enzyme mechanisms and protein modifications.

Industry

This compound is employed in the production of specialty chemicals and materials.

Silver Trifluoromethanesulfonate Applications

Silver trifluoromethanesulfonate is used in organic synthesis and has antimicrobial properties, making it suitable for coatings and materials needing durability and microbial resistance . It is widely utilized in research, specifically in:

  • Catalysis As an effective catalyst in various organic reactions, it enhances reaction rates and improves yields in synthesizing complex molecules .
  • Electrochemistry Due to its conductivity and stability, it is used in electrochemical applications such as developing sensors and batteries .
  • Material Science It is applied in creating advanced materials, including conductive polymers and nanocomposites, crucial in electronics and coatings .
  • Medicinal Chemistry Researchers use it in synthesizing pharmaceutical intermediates, leveraging its unique reactivity to create new drug candidates .
  • Environmental Chemistry It helps remove contaminants in wastewater treatment through its catalytic properties .

Additional Information on Trifluoromethanesulfonates

  • Trifluoromethanesulfonate Anion The trifluoromethanesulfonate anion, CF3S031, is resistant to reducing agents and has a weak nucleophilic tendency to coordinate to the chromium (III) aquo ion .
  • N-Trifluoromethanesulfonamides N-Trifluoromethanesulfonamides (CF3SO2NHR, TfNHR) have found use as reagents, catalysts, and additives in organic synthesis .
  • Triflimide Bis(trifluoromethanesulfonyl)imide (triflimide, (CF3SO2)2NH, Tf2NH) and its salts are used as catalysts in cycloaddition, Friedel–Crafts, condensation, and heterocyclization reactions . The triflimide anion is a counterion for low-melting ionic liquids and stabilizes nanoparticles used in medicine, sensors, optics, and the aerospace industry .

Mechanism of Action

The mechanism by which amino trifluoromethanesulfonate exerts its effects involves the interaction of its amino group with various molecular targets. The trifluoromethanesulfonate group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved often include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Key Compounds Compared :

Prolinium Trifluoromethanesulfonate ([Pro]OTf)

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

Pyridinium Trifluoromethanesulfonate

Copper(II) Trifluoromethanesulfonate

Methyl Trifluoromethanesulfonate

Compound Reactivity/Function Applications Key Properties/Performance References
Amino Trifluoromethanesulfonate Acts as a nucleophile or electrophile; stabilizes transition states in catalysis. Peptide cyclization, alkylation reactions, asymmetric synthesis. High chemoselectivity (O/S alkylation ratio 5:1); yields up to 92% in arylations .
[Pro]OTf Anionic triflate paired with prolinium cation. Tested in energetic materials (unsuitable due to poor combustion properties). Lower combustion efficiency vs. ClO₄⁻/NO₃⁻ salts .
TMSOTf Strong silylating agent; generates arynes via desilylation. Aryne precursor for polyaromatic heterocycles; silylation of alcohols. Gram-scale synthesis; thermal stability up to 150°C .
Pyridinium Triflate Mild Brønsted acid catalyst. Solvent-free reactions; facilitates amidine/acetanilide formation. Basicity: 740 kJ/mol; outperformed by acetonitrile in nucleophilicity .
Copper(II) Triflate Lewis acid catalyst; stabilizes Pd complexes in cross-couplings. N-arylation of amino acid esters; enantioretentive synthesis. Enantiomeric excess (ee) up to 55% in aldol reactions .
Methyl Triflate Powerful methylating agent. Chemoselective O-alkylation of carboxylic acids. Microwave-assisted reactions (10–15 min, 150°C); O/S selectivity 5:1 .
Reaction Performance and Selectivity
  • This compound vs. Methyl Triflate: Amino derivatives exhibit higher chemoselectivity in alkylation (e.g., O- vs. S-alkylation) due to steric and electronic effects of the amino group . Methyl triflate achieves faster methylation but lacks the amino group’s capacity for hydrogen bonding, reducing enantioselectivity in asymmetric reactions .
  • TMSOTf vs. Pyridinium Triflate :

    • TMSOTf’s desilylation generates reactive arynes, enabling rapid access to polyaromatics , while pyridinium triflate’s lower basicity limits its utility in solvent-free amidine synthesis .
  • [Pro]OTf vs. Copper(II) Triflate :

    • [Pro]OTf is unsuitable for energetic materials due to poor combustion, whereas copper triflate enhances catalytic efficiency in Pd-mediated couplings (e.g., 47–92% yields in indole synthesis ).
Thermal and Chemical Stability
  • This compound and TMSOTf display superior thermal stability (up to 150°C) compared to pyridinium triflate, which decomposes under prolonged heating .
  • Copper(II) triflate requires anhydrous conditions, while amino triflates tolerate mild hydrolysis due to the amino group’s stabilizing effect .

Q & A

Q. Advanced

  • Reactivity : Methyl trifluoromethanesulfonate is more electrophilic than tosylates or mesylates, enabling faster methylation under mild conditions .
  • Selectivity : Prefers oxygen and nitrogen nucleophiles over sulfur, reducing side reactions in heteroatom-rich substrates.
Reagent Relative Reactivity Typical Use Case
Methyl triflateHighDNA/RNA methylation
Tosyl chlorideModerateAlcohol protection
Mesyl chlorideLowAmine sulfonation

What are the environmental implications of this compound usage?

Basic
Current ecological data gaps include:

  • Toxicity : Limited studies on aquatic toxicity; assume high persistence due to CF₃ groups .
  • Disposal : Incinerate at certified facilities to break down into CO₂, SO₂, and HF, followed by scrubbing .

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